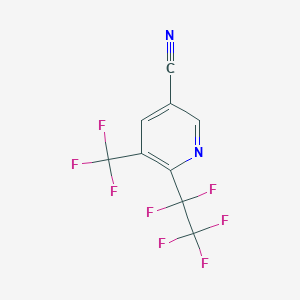![molecular formula C26H21N3O3 B12120618 N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide est un composé organique complexe avec une structure unique qui comprend un noyau de quinazolinone, un groupe méthoxyphényle et une partie naphthylcarboxamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide implique généralement des réactions organiques à plusieurs étapes. Une approche courante est la condensation de la 4-méthoxyphénylhydrazine avec des dérivés d'acide naphthylcarboxylique en milieu acide pour former l'intermédiaire hydrazone. Cet intermédiaire est ensuite cyclisé pour former le noyau de quinazolinone, suivi d'une fonctionnalisation supplémentaire pour introduire le groupe naphthylcarboxamide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du pH et du temps de réaction, ainsi que l'utilisation de catalyseurs pour améliorer les vitesses de réaction. Le choix du solvant est également crucial pour garantir la solubilité des intermédiaires et des produits finaux.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe carbonyle dans le noyau de quinazolinone peut être réduit pour former un alcool.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut produire un dérivé hydroxylé, tandis que la réduction du groupe carbonyle peut produire un dérivé alcoolique.
Applications de recherche scientifique
Le N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : La structure du composé lui permet d'interagir avec les macromolécules biologiques, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : Il a montré un potentiel dans des études préliminaires comme inhibiteur de certaines enzymes, ce qui pourrait être utile pour traiter les maladies.
Mécanisme d'action
Le mécanisme d'action du N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide implique son interaction avec des cibles moléculaires spécifiques. Le noyau de quinazolinone peut se lier aux sites actifs des enzymes, inhibant leur activité. Cette inhibition peut perturber diverses voies biochimiques, conduisant à des effets thérapeutiques. Le groupe méthoxyphényl améliore l'affinité de liaison du composé et sa spécificité pour ses cibles .
Applications De Recherche Scientifique
N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It has shown promise in preliminary studies as an inhibitor of certain enzymes, which could be useful in treating diseases.
Mécanisme D'action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The methoxyphenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-méthoxyphényl)-7-oxo-6-(4-(2-oxopipéridin-1-yl)phényl)-4,5,6,7-tétrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- Isoginkgetin
Unicité
Le N-[7-(4-méthoxyphényl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence du noyau de quinazolinone, du groupe méthoxyphényle et de la partie naphthylcarboxamide fournit un ensemble distinct de propriétés chimiques et biologiques que l'on ne retrouve pas dans d'autres composés similaires. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C26H21N3O3 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H21N3O3/c1-32-19-11-9-16(10-12-19)18-13-23-22(24(30)14-18)15-27-26(28-23)29-25(31)21-8-4-6-17-5-2-3-7-20(17)21/h2-12,15,18H,13-14H2,1H3,(H,27,28,29,31) |
Clé InChI |
NFEMOVHJNFLYLQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



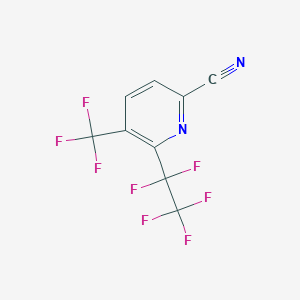
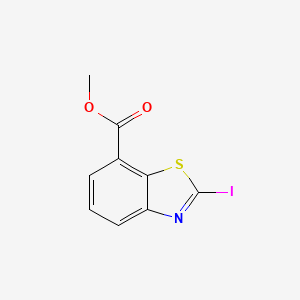
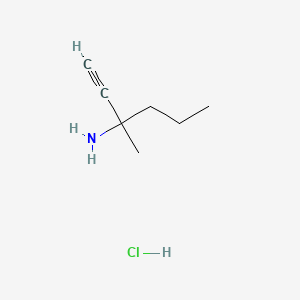
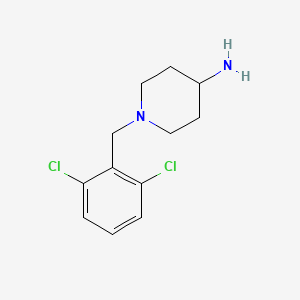
![7-methyl-6-[2-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120563.png)
![N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide](/img/structure/B12120570.png)
![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)
![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine](/img/structure/B12120593.png)


![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)
![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
